1-(2-Bromophenyl)but-3-en-1-ol
Overview
Description
1-(2-Bromophenyl)but-3-en-1-ol is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Aryl-Naphthols : A study by Aiken et al. (2015) describes the use of 1-Aryl-1-(2-bromophenyl)but-2-yn-1-ols in the synthesis of 4-aryl-2-naphthols, which are then transformed into photochromic naphthopyrans. This application is significant in the field of organic synthesis and photochromic materials (Aiken, Armitage, Gabbutt, & Heron, 2015).
Synthesis of α-Methylenebutyrolactones : MatsudaIsamu (1978) explored the use of 3-Bromo-3-buten-1-ols derived from this compound in synthesizing α-methylenebutyrolactones, which are important in medicinal chemistry (MatsudaIsamu, 1978).
Synthesis of Bromo-Derivatives : Nedzelskytė et al. (2007) investigated the synthesis of bromo-derivatives of 1-Phenylpyrazol-3-ol using 1-(2-Bromophenyl)but-3-en-1-ol. These derivatives are useful in various chemical synthesis applications (Nedzelskytė, Martynaitis, Šačkus, Eller, & Holzer, 2007).
Nonlinear Optical Properties : D’silva et al. (2012) conducted a study on the nonlinear optical properties of Br and NO2 substituted chalcone derivatives, which include derivatives of this compound. This research is significant for applications in nonlinear optics and photonics (D’silva, Podagatlapalli, Rao, & Dharmaprakash, 2012).
Optical and Charge Transport Properties : Shkir et al. (2019) reported on the linear, second, and third-order nonlinear optical properties of chalcone derivatives, including those derived from this compound. This study highlights their potential use in semiconductor devices and organic electronics (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).
Synthesis of Biofuels : Mack et al. (2014) investigated the potential of biofuels derived from microorganism metabolism, including 3-methyl-2-buten-1-ol, a compound related to this compound, as anti-knock additives in fuels (Mack, Rapp, Broeckelmann, Lee, Lee, & Dibble, 2014).
Properties
IUPAC Name |
1-(2-bromophenyl)but-3-en-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h2-4,6-7,10,12H,1,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJSZAWYUFGFTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CC=C1Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.